molecular formula C31H44FN5O5S B13340663 (6-(4-Fluorobenzyl)-3,3-dimethyl-1-(2-((2R,5R)-5-methyl-2-(((R)-3-methylmorpholino)methyl)piperazin-1-yl)acetyl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridin-5-yl)methyl methanesulfonate

(6-(4-Fluorobenzyl)-3,3-dimethyl-1-(2-((2R,5R)-5-methyl-2-(((R)-3-methylmorpholino)methyl)piperazin-1-yl)acetyl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridin-5-yl)methyl methanesulfonate

Cat. No.: B13340663
M. Wt: 617.8 g/mol
InChI Key: WHDGASWHFLZIRX-XLGIIRLISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (6-(4-Fluorobenzyl)-3,3-dimethyl-1-(2-((2R,5R)-5-methyl-2-((®-3-methylmorpholino)methyl)piperazin-1-yl)acetyl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridin-5-yl)methyl methanesulfonate is a complex organic molecule with potential applications in various scientific fields. This compound features a pyrrolo[3,2-b]pyridine core, substituted with a fluorobenzyl group, a dimethyl group, and a methanesulfonate ester, among other functional groups. Its unique structure suggests potential utility in medicinal chemistry and other research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of the pyrrolo[3,2-b]pyridine core, followed by the introduction of various substituents. Common synthetic routes may involve:

    Formation of the Pyrrolo[3,2-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Fluorobenzyl Group: This step may involve nucleophilic substitution reactions using fluorobenzyl halides.

    Acetylation and Piperazine Introduction: The acetyl group and piperazine moiety can be introduced through acylation reactions and nucleophilic substitution, respectively.

    Methanesulfonate Ester Formation: This final step typically involves the reaction of the hydroxyl group with methanesulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures to monitor reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The presence of multiple functional groups allows for selective oxidation reactions.

    Reduction: The compound can be reduced under appropriate conditions to modify specific functional groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings and other reactive sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halides, sulfonates, and organometallic compounds are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, the compound may be used to study enzyme interactions and receptor binding due to its structural complexity and functional group diversity.

Medicine

The compound’s potential medicinal applications include acting as a lead compound for drug development, particularly in targeting specific enzymes or receptors involved in disease pathways.

Industry

In the industrial sector, the compound can be utilized in the development of new materials, such as polymers or catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows for diverse binding interactions, which can modulate the activity of these targets. Pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The compound’s uniqueness lies in its complex structure, which combines multiple functional groups and a pyrrolo[3,2-b]pyridine core

Properties

Molecular Formula

C31H44FN5O5S

Molecular Weight

617.8 g/mol

IUPAC Name

[6-[(4-fluorophenyl)methyl]-3,3-dimethyl-1-[2-[(2R,5R)-5-methyl-2-[[(3R)-3-methylmorpholin-4-yl]methyl]piperazin-1-yl]acetyl]-2H-pyrrolo[3,2-b]pyridin-5-yl]methyl methanesulfonate

InChI

InChI=1S/C31H44FN5O5S/c1-21-15-36(26(14-33-21)16-35-10-11-41-18-22(35)2)17-29(38)37-20-31(3,4)30-28(37)13-24(12-23-6-8-25(32)9-7-23)27(34-30)19-42-43(5,39)40/h6-9,13,21-22,26,33H,10-12,14-20H2,1-5H3/t21-,22-,26-/m1/s1

InChI Key

WHDGASWHFLZIRX-XLGIIRLISA-N

Isomeric SMILES

C[C@@H]1CN([C@H](CN1)CN2CCOC[C@H]2C)CC(=O)N3CC(C4=C3C=C(C(=N4)COS(=O)(=O)C)CC5=CC=C(C=C5)F)(C)C

Canonical SMILES

CC1CN(C(CN1)CN2CCOCC2C)CC(=O)N3CC(C4=C3C=C(C(=N4)COS(=O)(=O)C)CC5=CC=C(C=C5)F)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.